N~1~,N~5~-dibenzhydrylpentanediamide
Description
N₁,N₅-Dibenzhydrylpentanediamide is a diamide derivative of pentanedioic acid (glutaric acid) with benzhydryl (diphenylmethyl) groups attached to the nitrogen atoms at positions 1 and 5 of the amide backbone.
Properties
Molecular Formula |
C31H30N2O2 |
|---|---|
Molecular Weight |
462.6g/mol |
IUPAC Name |
N,N'-dibenzhydrylpentanediamide |
InChI |
InChI=1S/C31H30N2O2/c34-28(32-30(24-14-5-1-6-15-24)25-16-7-2-8-17-25)22-13-23-29(35)33-31(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21,30-31H,13,22-23H2,(H,32,34)(H,33,35) |
InChI Key |
WRMRIWFOIIMMSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N₁,N₅-dibenzhydrylpentanediamide and its analogs:
Key Differences :
Substituent Effects: Benzhydryl groups (in the target compound) are electronically neutral but sterically bulky, which may hinder rotational freedom and reduce solubility in aqueous media. In contrast, diethylamino groups (in the analog from ) introduce basicity and moderate polarity, enhancing solubility in organic solvents . Sulfonyl groups (in the compound from ) are electron-withdrawing, increasing thermal stability and resistance to hydrolysis compared to benzhydryl or diethylamino substituents .
Reactivity :
- Amides with benzhydryl groups are less reactive in nucleophilic substitution or hydrolysis due to steric hindrance. Conversely, sulfonamide-containing analogs may participate in hydrogen bonding or serve as intermediates in coupling reactions .
Sulfonamide-linked analogs, however, are more likely to exhibit protease inhibition or antibacterial properties due to their hydrogen-bonding capacity .
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